![molecular formula C12H16N2O3S B2863427 N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide CAS No. 2411248-65-0](/img/structure/B2863427.png)
N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide, also known as MSMP, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. MSMP is a small molecule inhibitor that targets a specific protein, making it useful in studying the function of that protein in various biological processes.
Mécanisme D'action
N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide functions as an inhibitor of its target protein by binding to a specific site on the protein and preventing it from carrying out its normal function. The exact mechanism of action of this compound varies depending on the specific protein being targeted. However, in general, this compound works by disrupting the protein's interaction with other molecules or by altering its conformation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the specific protein being targeted. However, in general, this compound has been shown to inhibit cell proliferation, migration, and angiogenesis. Additionally, this compound has been shown to reduce inflammation and bone resorption.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide in lab experiments is that it is a small molecule inhibitor, making it easy to introduce into cells or tissues. Additionally, this compound has a high degree of specificity for its target protein, allowing researchers to study the function of that protein without affecting other cellular processes. However, one limitation of using this compound is that its effectiveness can vary depending on the specific protein being targeted and the experimental conditions.
Orientations Futures
There are many potential future directions for research involving N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide. One area of interest is the development of this compound analogs with improved potency or specificity for certain proteins. Additionally, this compound could be used in combination with other inhibitors or drugs to study the interactions between multiple proteins or pathways. Finally, this compound could be used in animal models to investigate its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide involves a multi-step process that begins with the reaction of 3-(Methanesulfonamidomethyl)phenylboronic acid with (E)-3-bromoacrylamide in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with prop-2-yn-1-ol to yield this compound. The purity of this compound can be improved through recrystallization or chromatography techniques.
Applications De Recherche Scientifique
N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide has been used in various scientific studies to investigate the role of its target protein in different biological processes. For example, this compound has been used to study the function of the protein in cancer cell proliferation, cell migration, and angiogenesis. Additionally, this compound has been used to investigate the role of the protein in inflammatory bowel disease, osteoporosis, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[[3-(methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-12(15)13-8-10-5-4-6-11(7-10)9-14-18(2,16)17/h3-7,14H,1,8-9H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZAADLOYFWUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
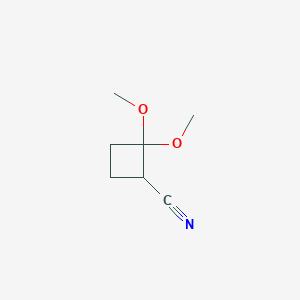
![5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine](/img/structure/B2863350.png)
![4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2863351.png)
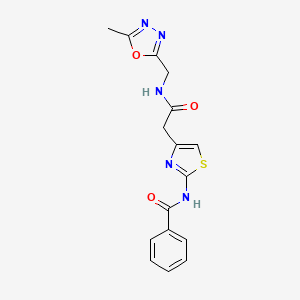
![3-(3-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpropanamide](/img/structure/B2863353.png)
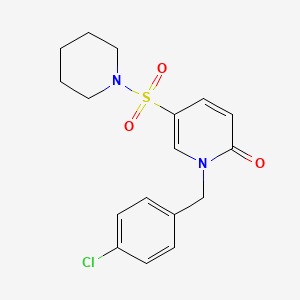
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2863355.png)

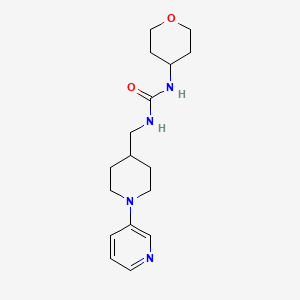
![1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863362.png)
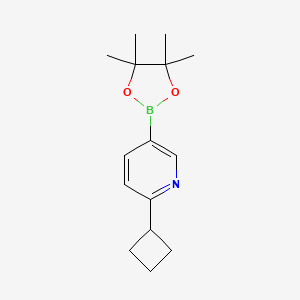
![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)

![N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2863366.png)
